An In-depth Technical Guide to (R)-(-)-Glycidyl Nosylate
An In-depth Technical Guide to (R)-(-)-Glycidyl Nosylate
(R)-(-)-Glycidyl nosylate , with the CAS number 115314-17-5, is a chiral epoxide reagent widely utilized in organic and medicinal chemistry.[1] Its importance lies in the presence of two key reactive sites: a strained epoxide ring and a good leaving group (nosylate), making it a versatile building block for the synthesis of complex chiral molecules.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
(R)-(-)-Glycidyl nosylate is an off-white to light yellow crystalline solid at room temperature.[3][4][5] It is sensitive to moisture and should be stored in an inert atmosphere, typically refrigerated between 2-8°C.[4][6][7]
Table 1: Physicochemical Properties of (R)-(-)-Glycidyl nosylate
| Property | Value | Citations |
| Molecular Formula | C₉H₉NO₆S | [1][2][4] |
| Molar Mass | 259.24 g/mol | [1][2][4] |
| Melting Point | 59-63 °C | [4] |
| Boiling Point | 432.2 ± 20.0 °C (Predicted) | [4] |
| Density | 1.5881 g/cm³ (Rough Estimate) | [4] |
| Specific Optical Rotation (α) | -21.5° (c=2, CHCl₃) | [4][5] |
| Appearance | White to light yellow crystalline powder or needles | [4][5] |
| Solubility | Soluble in chloroform, methylene chloride, and tetrahydrofuran. Slightly soluble in DMSO. Insoluble in hexane. | [4][7] |
Table 2: Chemical Identifiers
| Identifier | Value | Citations |
| CAS Number | 115314-17-5 | [2][4][8] |
| IUPAC Name | [(2R)-oxiran-2-yl]methyl 3-nitrobenzene-1-sulfonate | [5] |
| Alternate Names | (2R)-(-)-Glycidyl 3-nitrobenzenesulfonate, (R)-Glycidol 3-nitrobenzenesulfonate | [2][9] |
| InChI Key | AIHIHVZYAAMDPM-MRVPVSSYSA-N | [5] |
| SMILES | [O-]--INVALID-LINK--C1=CC=CC(=C1)S(=O)(=O)OC[C@H]1CO1 | [5] |
Reactivity and Applications
The synthetic utility of (R)-(-)-glycidyl nosylate stems from its dual reactivity. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening products.[3] Simultaneously, the nosylate group is an excellent leaving group, allowing for nucleophilic substitution reactions.[3] This makes it a valuable chiral precursor in the synthesis of pharmaceuticals.[2]
Notably, its enantiomer, (S)-(+)-Glycidyl nosylate, is a key intermediate in the synthesis of Landiolol, a highly selective β1 receptor blocker used for treating tachyarrhythmias.[3][10] By extension, the (R)-enantiomer serves as a crucial building block for accessing the opposite stereochemistry in drug candidates and other complex chiral molecules.
Caption: Key reactive pathways of (R)-(-)-Glycidyl Nosylate.
Safety and Handling
(R)-(-)-Glycidyl nosylate is classified as an irritant, causing skin, eye, and respiratory system irritation.[4] It is also suspected of causing genetic defects. Therefore, appropriate personal protective equipment, including gloves and eye/face protection, should be worn during handling.[6] Work should be conducted in a well-ventilated area.[6] The compound is stable under normal conditions but is moisture-sensitive.[6] It should be stored in a dry, refrigerated environment (2-8°C) under an inert atmosphere.[4]
Experimental Protocol: Synthesis
The following is a representative procedure for the synthesis of glycidyl nosylate, adapted from protocols for its enantiomer.[8][10] This synthesis involves the reaction of (R)-(+)-glycidol with 3-nitrobenzenesulfonyl chloride in the presence of a base.
Materials and Reagents:
-
(R)-(+)-Glycidol
-
3-Nitrobenzenesulfonyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: A solution of (R)-(+)-glycidol (1.0 eq) and triethylamine (e.g., 3.3 eq) in anhydrous dichloromethane is prepared in a flask and cooled to 0°C in an ice bath.[8]
-
Addition of Nosyl Chloride: 3-Nitrobenzenesulfonyl chloride (e.g., 1.1 eq) is added portion-wise to the cooled solution.[8]
-
Reaction: The resulting mixture is stirred at 0°C for approximately 1 hour, followed by slow warming to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).[8]
-
Quenching: Upon completion, the reaction is quenched by the addition of crushed ice.[8]
-
Workup: The mixture is transferred to a separatory funnel and partitioned with dichloromethane and water.[8] The organic layer is washed sequentially with saturated aqueous NaHCO₃ and brine.[8]
-
Drying and Concentration: The separated organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[8]
-
Purification: The crude residue is purified by flash column chromatography to yield (R)-(-)-Glycidyl nosylate as a solid.[8]
Caption: General workflow for the synthesis of (R)-(-)-Glycidyl Nosylate.
References
- 1. scbt.com [scbt.com]
- 2. (R)-(-)-Glycidyl nosylate | 115314-17-5 | FG23685 [biosynth.com]
- 3. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. (R)-(-)-Glycidyl nosylate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. (S)-(+)-Glycidyl nosylate CAS#: 115314-14-2 [m.chemicalbook.com]
- 8. (R)-(-)-Glycidyl nosylate | 115314-17-5 [chemicalbook.com]
- 9. usbio.net [usbio.net]
- 10. Page loading... [guidechem.com]
